molecular formula C21H37NO6S2 B015968 N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate CAS No. 887407-52-5

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

Cat. No. B015968
CAS RN: 887407-52-5
M. Wt: 463.7 g/mol
InChI Key: IQYKMBDQDWEUND-UHFFFAOYSA-N
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Description

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (SMCC) is a chemical compound with the molecular formula C21H37NO6S2 and a molecular weight of 463.7 g/mol . It is widely used in various research fields due to its unique properties and applications. It is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .


Molecular Structure Analysis

The molecular structure of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate is represented by the formula C21H37NO6S2 . The exact structural diagram is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate are not explicitly detailed in the search results. It is known that its molecular weight is 463.65 and its molecular formula is C21H37NO6S2 .

Scientific Research Applications

Site-Directed Spin Labeling (SDSL)

SDSL combined with electron paramagnetic resonance (EPR) spectroscopy is a powerful technique to study the structure and dynamics of biomolecules. N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate is used as a spin label, which is introduced at selected sites within proteins usually by cysteine substitution mutagenesis. This method provides insights into the mobility, solvent accessibility, and polarity of the labeled site, as well as intra- or intermolecular distances within the biomolecule .

Structural Analysis of Membrane Proteins

The reagent is particularly useful for the structural analysis of membrane proteins. It can be used to label proteins either solubilized in detergent or embedded in lipid bilayers. This application is crucial for understanding the function of membrane proteins in their native-like conditions .

Conformational Studies of Nucleic Acids

In nucleic acids research, the spin label can be attached via sulfhydryl-modified nucleobases or sugar moieties. This is particularly useful during solid-phase synthesis of oligonucleotides, allowing for the study of conformational changes and interactions within nucleic acids .

Distance Measurements in Biomolecules

Pulse EPR techniques that use spin labels like N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate extend the range of measurable interspin distances up to 8 nm. This matches nicely with the distance range of interest in large biomolecules or biomolecular assemblies, providing valuable structural information .

Study of Protein-Protein Interactions

The reagent is used to study protein-protein interactions by labeling one or both proteins involved. The changes in the EPR spectrum upon interaction can reveal the dynamics and regions of contact between the proteins .

Investigation of Protein Folding and Unfolding

By labeling specific sites on a protein, researchers can use EPR to monitor changes in the environment of those sites during protein folding and unfolding. This application provides insights into the mechanisms of protein folding, which is fundamental to understanding protein function and misfolding diseases .

Future Directions

The future directions of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate are not explicitly mentioned in the search results. Given its use in the synthesis of ADCs , it may continue to play a significant role in the development of new therapeutics.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 16-methylsulfonylsulfanylhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO6S2/c1-30(26,27)29-18-14-12-10-8-6-4-2-3-5-7-9-11-13-15-21(25)28-22-19(23)16-17-20(22)24/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYKMBDQDWEUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402264
Record name N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

CAS RN

887407-52-5
Record name N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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